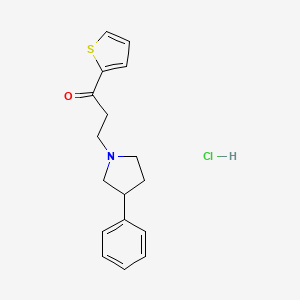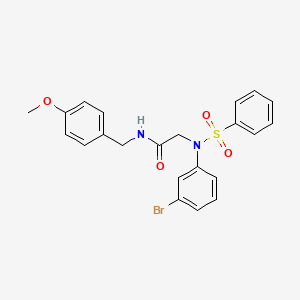
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride, also known as Desmethylprodine or 1-(3-phenylpyrrolidin-3-yl)-2-(thiophen-2-yl)propan-1-one, is a synthetic opioid analgesic drug. It is classified as a Schedule I controlled substance in the United States due to its high potential for abuse and addiction.
作用机制
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride acts as an agonist at the mu-opioid receptor, producing analgesia and euphoria. It also has activity at the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include pain relief, sedation, respiratory depression, and addiction. It can also cause nausea, vomiting, constipation, and itching.
实验室实验的优点和局限性
One advantage of using 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride in lab experiments is its potency and selectivity for the mu-opioid receptor. However, its high potential for abuse and addiction makes it difficult to use in animal studies and clinical trials.
未来方向
Future research on 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride could focus on developing safer and more effective opioid analgesics with fewer side effects and lower abuse potential. Other areas of research could include the development of novel pain management strategies that do not rely on the opioid receptor system.
合成方法
The synthesis of 3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride involves the reaction of 3-phenyl-1-pyrrolidinyl-acetone with thiophen-2-yl-magnesium bromide in the presence of hydrochloric acid. The resulting product is then purified using recrystallization techniques.
科学研究应用
3-(3-phenyl-1-pyrrolidinyl)-1-(2-thienyl)-1-propanone hydrochloride has been used in scientific research to study the opioid receptor system and its role in pain management. It has also been used as a reference standard in the analysis of opioid drugs in biological samples.
属性
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)-1-thiophen-2-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS.ClH/c19-16(17-7-4-12-20-17)9-11-18-10-8-15(13-18)14-5-2-1-3-6-14;/h1-7,12,15H,8-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLNWFGCKBBGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)
![ethyl 1-(2-thienylsulfonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5157236.png)

![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5157238.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5157245.png)
![3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5157256.png)
![ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B5157259.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)

![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)
